An In-depth Technical Guide to 2,6-Dimethyl-2'-methoxybenzophenone: Properties, Synthesis, and Analytical Methodologies
An In-depth Technical Guide to 2,6-Dimethyl-2'-methoxybenzophenone: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzophenones
The benzophenone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous naturally occurring and synthetic molecules with a wide array of biological activities.[1] These diaryl ketones are pivotal in drug discovery, exhibiting properties that range from anticancer and anti-inflammatory to antimicrobial and antiviral.[1] 2,6-Dimethyl-2'-methoxybenzophenone, a specific derivative, represents a molecule of interest for researchers exploring structure-activity relationships within this class of compounds. Its unique substitution pattern—two methyl groups on one phenyl ring and a methoxy group on the other—is anticipated to influence its physicochemical properties and biological interactions. This guide provides a comprehensive overview of the known and predicted properties of 2,6-Dimethyl-2'-methoxybenzophenone, alongside established methodologies for its synthesis and characterization, to support its application in research and drug development.
Physicochemical Properties of 2,6-Dimethyl-2'-methoxybenzophenone
While specific experimental data for 2,6-Dimethyl-2'-methoxybenzophenone (CAS No. 750633-52-4) is not extensively available in public databases, its properties can be predicted based on its structure and comparison with related benzophenone derivatives.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Comparison |
| Molecular Formula | C₁₆H₁₆O₂ | Derived from the chemical structure. |
| Molecular Weight | 240.30 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the typical appearance of similar benzophenone derivatives.[2] |
| Melting Point | Predicted to be in the range of 60-100 °C. | The presence of methyl and methoxy groups can influence the crystal lattice packing and thus the melting point. For comparison, 2-hydroxy-4-methoxybenzophenone has a melting point of 62-64 °C. |
| Boiling Point | Predicted to be >300 °C at atmospheric pressure. | Benzophenone derivatives are generally high-boiling compounds. For instance, 4-methoxybenzophenone has a boiling point of 354-356 °C.[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, acetone, ethyl acetate) and have low solubility in water. | The largely nonpolar aromatic structure dictates its solubility profile. |
| Stability | Stable under normal laboratory conditions. May be sensitive to light. | Benzophenones are known to be photochemically active.[4] |
Chemical Reactivity and Electronic Effects
The chemical behavior of 2,6-Dimethyl-2'-methoxybenzophenone is governed by the interplay of its functional groups and aromatic rings. The carbonyl group acts as a key reactive site, while the substituents modulate its electronic properties.
The two ortho-methyl groups on one phenyl ring introduce significant steric hindrance around the carbonyl group. This steric bulk can influence the kinetics of reactions involving the carbonyl carbon, potentially slowing down nucleophilic attack.
The methoxy group at the ortho position of the second phenyl ring is an electron-donating group. Through resonance, it can increase the electron density of the aromatic ring and the carbonyl oxygen, which in turn affects the electrophilicity of the carbonyl carbon. The electronic effects of substituents on benzophenones have been shown to influence their reduction potentials and overall reactivity.[5][6]
Benzophenones are well-known for their photochemical reactivity.[4] Upon absorption of UV light, they can be excited to a triplet state, which can then participate in various photochemical reactions, including hydrogen abstraction. The specific photochemical behavior of 2,6-Dimethyl-2'-methoxybenzophenone would be influenced by its substitution pattern.[7]
Synthetic Approach: The Friedel-Crafts Acylation
A common and versatile method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation. For 2,6-Dimethyl-2'-methoxybenzophenone, this would involve the reaction of 1,3-dimethylbenzene with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Friedel-Crafts acylation for the synthesis of 2,6-Dimethyl-2'-methoxybenzophenone.
Experimental Protocol: Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following is a detailed protocol for obtaining and interpreting the ¹H NMR spectrum of a benzophenone derivative.
Objective: To confirm the structure of a synthesized benzophenone derivative.
Materials:
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Synthesized benzophenone compound
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Deuterated chloroform (CDCl₃)
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NMR tubes
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Pipettes
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Vortex mixer
Procedure:
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Sample Preparation:
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Weigh approximately 5-10 mg of the benzophenone sample.
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Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
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Vortex the vial to ensure complete dissolution.
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Transfer the solution to a clean, dry NMR tube.
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NMR Spectrometer Setup:
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Insert the NMR tube into the spectrometer's spinner turbine.
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Place the sample in the NMR magnet.
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Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity.
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Data Acquisition:
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Set the appropriate acquisition parameters for a ¹H NMR experiment (e.g., number of scans, pulse width, acquisition time).
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Acquire the free induction decay (FID) signal.
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Data Processing:
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Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
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Phase the spectrum to obtain pure absorption peaks.
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Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).
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Integrate the peaks to determine the relative number of protons.
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Spectral Interpretation:
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Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) of the signals to assign them to the corresponding protons in the molecular structure.
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Analytical Workflow for Structural Elucidaion
A combination of analytical techniques is typically employed for the comprehensive characterization of a newly synthesized compound.
Caption: A typical analytical workflow for the structural confirmation of a synthesized compound.
Applications in Drug Development
The benzophenone scaffold is of significant interest in drug development due to its diverse biological activities.[1] Substituted benzophenones have been investigated for their potential as:
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Anticancer Agents: Certain benzophenone derivatives have demonstrated cytotoxic and antiproliferative effects on various cancer cell lines.[8]
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Anti-inflammatory Agents: The 4-aminobenzophenone class of compounds has shown potent anti-inflammatory effects.[1]
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Neuroprotective Agents: Benzophenone derivatives have been explored as potential therapeutic agents for Alzheimer's disease by targeting specific enzymes and receptors.[9]
The specific substitution pattern of 2,6-Dimethyl-2'-methoxybenzophenone makes it a candidate for screening in various biological assays to explore its potential therapeutic applications. The steric and electronic properties conferred by its substituents could lead to novel interactions with biological targets.
Safety and Handling
Substituted benzophenones should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For specific handling and disposal information, the Safety Data Sheet (SDS) of a structurally similar compound should be consulted as a precautionary measure.
Conclusion
2,6-Dimethyl-2'-methoxybenzophenone is a molecule with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is limited, its properties and reactivity can be inferred from the extensive knowledge base on substituted benzophenones. The synthetic and analytical methods outlined in this guide provide a framework for researchers to prepare and characterize this and similar molecules, paving the way for the exploration of their biological activities and potential applications.
References
- van Rensburg, C. E. J., et al. (2015). An electrochemical and computational chemistry study of substituted benzophenones. Int. J. Electrochem. Sci., 10, 2641-2654.
- Pincock, J. A., & Wagner, P. J. (2011). Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones. The Journal of Organic Chemistry, 76(5), 1365–1373.
- Abdus-Salam, N., & Bello, I. A. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert.
- Platz, M. S. (2009). The Photochemistry of Benzophenone. The Spectrum, 21(1), 1-4.
- Khan, I., & Zaib, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(64), 36876–36896.
- Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Scientific Reports, 14(1), 14757.
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NextSDS. (n.d.). 2,6-DIMETHYL-2'-METHOXYBENZOPHENONE — Chemical Substance Information. Retrieved from [Link]
- Martiz, R. M., et al. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PLOS ONE, 17(3), e0265094.
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